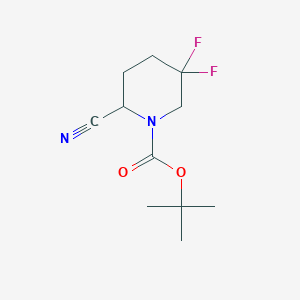

Tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate

Description

Tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a cyano substituent at the 2-position, and two fluorine atoms at the 5,5-positions of the piperidine ring. This compound is of interest in pharmaceutical and organic synthesis due to its unique structural attributes. The tert-butyl group enhances steric protection and facilitates purification, while the cyano group introduces reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions).

Properties

Molecular Formula |

C11H16F2N2O2 |

|---|---|

Molecular Weight |

246.25 g/mol |

IUPAC Name |

tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-5,7H2,1-3H3 |

InChI Key |

OSRWFIBYDCGZFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C#N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Cyano Group Addition: The cyano group is added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate has been identified as a promising candidate in the development of therapeutic agents targeting various diseases.

Anticancer Properties

The compound is noted for its ability to inhibit specific protein kinases involved in cancer progression. Research indicates that derivatives of this compound can effectively cross the blood-brain barrier, making them suitable for treating brain metastases associated with cancers such as renal cancer and senile dementia .

Table 1: Cancer Treatment Applications

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Renal Cancer | Protein kinase inhibition | |

| Schizophrenia | Targeting abnormal protein activity | |

| Central Nervous System Disorders | Blood-brain barrier penetration |

Neurological Disorders

The compound has shown potential in treating neurological disorders due to its ability to modulate orexin receptors. Orexin receptor antagonists derived from this compound may be beneficial for conditions such as sleep disorders and obesity .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has provided insights into optimizing its pharmacological properties.

Table 2: SAR Insights

Case Study: Treatment of Brain Metastases

A study demonstrated that a derivative of this compound effectively reduced tumor size in animal models with brain metastases from breast cancer. The compound exhibited favorable pharmacokinetics and minimal side effects, highlighting its potential as a therapeutic agent for brain tumors .

Case Study: Schizophrenia Management

Clinical trials involving patients with schizophrenia showed that administering compounds based on this compound led to significant improvements in symptoms. The mechanism was linked to the modulation of neuropeptide Y receptors, which are known to influence mood and anxiety .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate and analogous piperidine derivatives are critical for understanding their applications. Below is a detailed analysis of two closely related compounds from the literature.

tert-butyl(2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1638744-83-8)

- Key Differences: Substituent at Position 2: The aminomethyl group replaces the cyano group, introducing a primary amine functionality. This modification increases basicity and enables participation in amide bond formation or Schiff base chemistry. Stereochemistry: The (2S) configuration highlights the importance of chirality in biological activity or asymmetric synthesis. Applications: The aminomethyl group enhances utility in peptide mimetics or as a precursor for bioactive molecules requiring amine handles .

tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate (CAS 2090033-32-0)

- Key Differences: Substituent at Position 2: A formyl group replaces the cyano group, offering aldehyde reactivity for nucleophilic additions (e.g., Grignard reactions) or redox transformations. 5,5-Substituents: Dimethyl groups replace fluorine atoms, increasing hydrophobicity and steric bulk. This reduces polarity and may improve membrane permeability in drug candidates. Applications: The formyl group is advantageous in constructing heterocycles or conjugated systems via aldehyde-specific reactions .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Substituent (Position 2) | 5,5-Substituents | Molecular Formula | Molecular Weight | Key Reactivity/Applications |

|---|---|---|---|---|---|---|

| This compound | N/A | Cyano (-CN) | Difluoro (-F) | C₁₁H₁₆F₂N₂O₂ | ~246.21 | Nitrile-specific reactions, metabolic stability |

| tert-butyl(2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | 1638744-83-8 | Aminomethyl (-CH₂NH₂) | Difluoro (-F) | C₁₂H₂₀F₂N₂O₂ | ~280.30 | Amide/Schiff base synthesis, chiral intermediates |

| tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate | 2090033-32-0 | Formyl (-CHO) | Dimethyl (-CH₃) | C₁₃H₂₃NO₃ | 241.33 | Aldehyde-mediated conjugation, hydrophobic scaffolds |

Research Findings and Implications

Electronic and Steric Effects

- Cyano vs.

- Fluorine vs. Dimethyl : The 5,5-difluoro configuration increases electronegativity and hydrogen-bonding capacity, which may improve target binding in medicinal chemistry. In contrast, dimethyl groups prioritize lipophilicity and conformational rigidity .

Notes on Evidence Limitations

- (CAS 100191-20-6) was excluded due to discrepancies between the compound name (tert-butyl3,5-dioxopiperidine-1-carboxylate) and the molecular formula (C₆H₂Br₂Cl₂), which corresponds to a benzene derivative. This inconsistency precludes meaningful comparison .

Biological Activity

Tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate (CAS: 1554369-52-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymatic pathways and its implications in treating diseases such as cancer and viral infections. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆F₂N₂O₂ |

| Molecular Weight | 246.26 g/mol |

| Purity | 97% |

| IUPAC Name | This compound |

Research indicates that this compound exhibits its biological activity primarily through the modulation of specific protein targets. Its structure allows it to interact with various receptors and enzymes involved in critical cellular processes.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism, which could have implications for metabolic disorders and cancer therapy .

- Antiviral Properties : Preliminary studies suggest that derivatives of piperidine compounds can inhibit hepatitis B virus (HBV) replication. The mechanism involves interference with the encapsidation of pgRNA into nucleocapsids within hepatocytes .

Antiviral Activity

In a study evaluating various compounds for their antiviral activity against HBV, this compound was part of a broader screening that identified several promising candidates with significant inhibitory effects on HBV replication. The compound demonstrated an EC₅₀ value indicative of moderate antiviral activity .

Cancer Treatment Potential

The ability of this compound to cross the blood-brain barrier (BBB) has been highlighted in research focusing on its application as a potential treatment for central nervous system (CNS) cancers. The structural features of this compound enable it to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial in tumor angiogenesis and progression .

In Vitro and In Vivo Studies

In vitro assays have shown that this compound exhibits low cytotoxicity against various cell lines while maintaining its efficacy in inhibiting target enzymes. For instance, it was tested alongside established drugs like Entecavir for HBV treatment and showed comparable efficacy with lower toxicity profiles .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in therapeutic applications .

Q & A

Q. What are the recommended laboratory safety protocols for handling Tert-butyl 2-cyano-5,5-difluoropiperidine-1-carboxylate?

While specific toxicological data for this compound may be limited, general safety measures for structurally similar piperidine derivatives include:

- Use of fume hoods, nitrile gloves, and lab coats to prevent dermal/ocular exposure.

- Immediate decontamination of spills with absorbent materials (e.g., vermiculite) and neutralization using appropriate solvents.

- Storage in airtight containers under inert gas (e.g., nitrogen) to avoid hydrolysis or oxidation .

- Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Q. How can the purity and structural identity of this compound be validated?

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.

- Spectroscopy : Compare / NMR data to reference spectra; the cyano group () can be confirmed via IR absorption near 2240 cm.

- Elemental Analysis : Verify molecular formula (e.g., ) through combustion analysis or high-resolution mass spectrometry .

Q. What synthetic routes are commonly employed to prepare this compound?

A plausible pathway involves:

- Boc Protection : React piperidine with di-tert-butyl dicarbonate () to form the Boc-protected intermediate.

- Fluorination : Introduce difluoro groups at the 5-position using a fluorinating agent like DAST (diethylaminosulfur trifluoride).

- Cyanation : Substitute a leaving group (e.g., bromide) at the 2-position with cyanide via nucleophilic displacement using NaCN or KCN .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for introducing the difluoro and cyano substituents?

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify optimal reagents (e.g., DAST vs. Deoxo-Fluor for fluorination).

- Solvent Screening : Predict solvent effects (polar aprotic vs. non-polar) on reaction kinetics using COSMO-RS.

- Thermodynamic Stability : Assess the compound’s stability under varying temperatures/pH using molecular dynamics simulations .

Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Parameter Refinement : Adjust computational methods (e.g., B3LYP/6-311+G(d,p)) to account for solvent dielectric effects or relativistic corrections.

- Conformational Analysis : Use NOESY or X-ray crystallography (via SHELXL ) to determine dominant conformers influencing shifts.

- Cross-Validation : Compare data with structurally analogous fluorinated piperidines to identify systematic errors .

Q. How does the electronic influence of the cyano group affect the reactivity of the piperidine ring in cross-coupling reactions?

- Resonance Effects : The electron-withdrawing cyano group deactivates the ring, directing electrophilic substitution to the 3- or 4-positions.

- Catalytic Screening : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids, optimizing ligand choice (e.g., SPhos vs. XPhos) to overcome steric hindrance from the tert-butyl group.

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystal Engineering : Screen solvents (e.g., EtOAc/hexane mixtures) to balance solubility and volatility.

- Temperature Gradients : Use slow evaporation at 4°C to enhance lattice formation.

- Data Collection : Employ synchrotron radiation for weak diffraction patterns caused by fluorine’s low electron density. Refinement via SHELXL is recommended for accurate disorder modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.